3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans-
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Overview
Description
- Halogenation reactions can be used to introduce bromine and fluorine atoms.
- Reaction conditions: Bromine or fluorine sources (e.g., N-bromosuccinimide for bromination), appropriate solvents, and catalysts.
Cyclopropyl Group Addition:
- The cyclopropyl group can be introduced via cyclopropanation reactions.
- Reaction conditions: Diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the quinoline core.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction reactions can target the carbonyl group or halogen atoms.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution:
- Halogen atoms can be substituted with other functional groups.
- Common reagents: Nucleophiles like amines or thiols.
Major Products:
- Oxidation may yield quinoline N-oxides.
- Reduction can produce alcohols or dehalogenated products.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity due to the presence of multiple halogen atoms and a cyclopropyl group.
Biology:
- Investigated for its potential as an antimicrobial agent due to the quinolone core, which is known for its antibacterial properties.
Medicine:
- Potential applications in drug development, particularly in designing new antibiotics or antiviral agents.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Quinoline Core:
- Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
- Reaction conditions: Sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.
Mechanism of Action
The mechanism of action of 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The halogen atoms and cyclopropyl group may enhance binding affinity and specificity to molecular targets, such as bacterial enzymes or receptors.
Comparison with Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another quinolone antibiotic with a different stereochemistry and substituents.
Uniqueness:
- The presence of multiple halogen atoms and a cyclopropyl group distinguishes 3-quinolinecarboxylic acid, 8-bromo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- from other quinolones, potentially offering unique reactivity and biological activity profiles.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
CAS No. |
166973-64-4 |
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Molecular Formula |
C13H7BrF3NO3 |
Molecular Weight |
362.0987896 |
Synonyms |
3-Quinolinecarboxylic acid, 8-broMo-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, trans- (9CI) |
Origin of Product |
United States |
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